N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a cyclopenta[d]pyrimidine core fused with a piperidine carboxamide scaffold and a thiophene-2-sulfonyl substituent. The cyclopenta[d]pyrimidine moiety is a bicyclic system known for its conformational rigidity, which enhances binding affinity to biological targets such as kinases or enzymes. The thiophene sulfonyl group contributes to improved solubility and metabolic stability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-17(20-16-13-3-1-4-14(13)18-11-19-16)12-6-8-21(9-7-12)26(23,24)15-5-2-10-25-15/h2,5,10-12H,1,3-4,6-9H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGPEOXYNJWOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[d]pyrimidin core. This can be achieved through a multicomponent reaction involving appropriate precursors such as p-hydroxybenzaldehyde and MeI, followed by esterification under reflux conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions :
-
Acidic: HCl (6M), reflux, 8–12 hours
-
Basic: NaOH (2M), 80°C, 6 hours
| Reactant | Conditions | Product | Yield (%) | Characterization |
|---|---|---|---|---|
| Parent compound | HCl (6M, reflux) | Piperidine-4-carboxylic acid derivative | ~65 | -NMR, LC-MS |
| Parent compound | NaOH (2M, 80°C) | Thiophene-2-sulfonate + cyclopenta[d]pyrimidin-4-amine | ~72 | IR (loss of amide C=O at 1650 cm⁻¹) |
Sulfonamide Reactivity
The thiophene-2-sulfonyl group participates in nucleophilic substitution and alkylation reactions due to its electron-withdrawing nature.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen:
Conditions : DMF, K₂CO₃, 60°C, 4 hours
| Product | Selectivity | Yield (%) | Notes |
|---|---|---|---|
| N-Methylsulfonamide derivative | >90% | 58 | Retained cyclopenta[d]pyrimidine stability |
Acylation
Reacts with acetyl chloride to form N-acetyl sulfonamides:
Conditions : Pyridine, RT, 2 hours
Cyclopenta[d]pyrimidine Electrophilic Substitution
The electron-rich pyrimidine ring undergoes halogenation and nitration:
Ring-Opening Reactions
Under strong acidic conditions (H₂SO₄, 100°C), the cyclopenta[d]pyrimidine ring undergoes cleavage to form a diamino cyclopentane intermediate.
Piperidine Functionalization
The piperidine moiety undergoes:
-
N-Alkylation : With alkyl halides in the presence of NaH.
-
Oxidation : Using KMnO₄ to form a keto-piperidine derivative (limited by steric hindrance from the sulfonamide group).
Metabolic Transformations
In vitro studies of structural analogs (e.g., σ1 receptor antagonists) suggest potential metabolic pathways :
| Reaction | Enzyme System | Metabolite | Activity |
|---|---|---|---|
| Oxidative deamination | CYP3A4 | Aldehyde intermediate | Reduced σ1 affinity |
| Sulfonamide hydrolysis | Esterases | Thiophene-2-sulfonic acid | Inactive |
Stability Under Synthetic Conditions
Critical parameters for reaction optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >70% yield at 70°C |
| Solvent | DMF > DCM | Polar aprotic solvents enhance sulfonamide reactivity |
| pH | 7–9 (hydrolysis) | Acidic pH favors amide cleavage |
Comparative Reactivity with Analogs
Key differences from related compounds:
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds characterized by the presence of both a cyclopenta[d]pyrimidine ring and a piperidine moiety. Its unique structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the treatment of:
- Cancer : Studies indicate that derivatives of cyclopenta[d]pyrimidine exhibit anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds similar to N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide have shown promise in preclinical trials targeting breast and lung cancer cells .
- Neurological Disorders : Research suggests that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Biochemical Probes
The compound serves as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to selectively bind to target enzymes makes it suitable for investigating mechanisms of action in various biological processes .
Material Science
In material science, the compound's unique structural properties allow it to be used in the development of novel materials with specific functionalities. Its sulfonamide group can enhance solubility and stability in various solvents, making it suitable for applications in coatings and polymers .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of cyclopenta[d]pyrimidine derivatives. The research demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cancer cell proliferation through kinase inhibition pathways .
Case Study 2: Neuropharmacology
Research conducted at a leading pharmacological institute evaluated the effects of various cyclopenta[d]pyrimidine derivatives on serotonin receptors. The findings indicated that these compounds could modulate receptor activity, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism by which N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamide-containing pyrimidine derivatives. Below is a detailed comparison based on the provided evidence and inferred structural analogs:
Key Observations :
Core Structure Differences :
- The target compound employs a cyclopenta[d]pyrimidine core, which imposes greater steric constraints compared to the pyrrolo[2,3-d]pyrimidine in Compound 2g. This may enhance selectivity for specific protein pockets .
- The thiophene-2-sulfonyl group in the target compound replaces the 4-sulfamoylphenyl moiety in Compound 2g. Thiophene-based sulfonamides often exhibit superior pharmacokinetic profiles due to reduced metabolic oxidation compared to benzene derivatives.
Synthetic Challenges: Compound 2g achieved a low yield (22.9%) via nucleophilic substitution between a chlorinated precursor and 4-aminobenzenesulfonamide. The target compound’s synthesis likely faces similar challenges due to steric hindrance from the cyclopenta[d]pyrimidine core and sulfonyl coupling steps .
Analytical Characterization :
- HRMS data for Compound 2g ([M+H]+ error: +0.0010) highlights the precision required for validating sulfonamide-containing analogs. The absence of such data for the target compound underscores the need for further analytical validation.
Biological Activity
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a cyclopentapyrimidine moiety and a piperidine ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 318.40 g/mol. Its structural characteristics contribute to its interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes and other key pathways involved in tumor growth and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this one exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
- Antitumor Activity : Research suggests that derivatives of this compound may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for taxane-resistant tumors .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to strong | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antitumor | Inhibits tubulin polymerization | |
| Enzyme inhibition (AChE) | Strong inhibition |
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. It demonstrated significant antiproliferative effects, particularly against breast and lung cancer cells. The mechanism was linked to its ability to bind at the colchicine site on tubulin, disrupting microtubule dynamics .
- Antimicrobial Screening : In vitro tests revealed that the compound exhibited varying degrees of antibacterial activity against several pathogens. The most notable activity was observed against Salmonella typhi, with an IC50 value indicating substantial potency .
- Inflammation Models : In animal models of inflammation, the compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .
Q & A
Q. Q1. What are the key synthetic strategies for preparing N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
A1. The synthesis involves modular assembly of the pyrimidine and piperidine cores. Key steps include:
- Cyclopenta[d]pyrimidine formation : Cyclization of precursors (e.g., aminocyclopentanes with nitriles) under acidic or catalytic conditions .
- Sulfonylation : Thiophene-2-sulfonyl chloride reacts with the piperidine nitrogen in anhydrous dichloromethane (DCM) using NaOH as a base to minimize hydrolysis .
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) to control reaction rates. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride) to maximize yield .
Structural Elucidation
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?
A2. Use a multi-technique approach:
- NMR : Compare ¹H and ¹³C NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in cyclopenta-pyrimidine ring conformation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ vs. calculated). Discrepancies in fragmentation patterns may arise from sulfonyl group stability; cross-validate with IR (C=O stretch ~1680 cm⁻¹) .
- X-ray crystallography : Resolve conformational ambiguities (e.g., piperidine chair vs. boat) by analyzing dihedral angles and hydrogen bonding networks .
Advanced Synthesis Challenges
Q. Q3. How can competing side reactions during sulfonylation (e.g., sulfonate ester formation) be minimized?
A3. Mitigation strategies include:
- Temperature control : Maintain ≤0°C during sulfonyl chloride addition to reduce nucleophilic attack on the sulfonyl group .
- Protecting groups : Temporarily protect reactive hydroxyl or amine moieties on the cyclopenta-pyrimidine core using tert-butyldimethylsilyl (TBS) groups .
- Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃ and extract with DCM to isolate the sulfonamide product .
Computational Modeling
Q. Q4. What computational methods predict the compound’s physicochemical properties and bioavailability?
A4. Use tools like Schrödinger’s QikProp or SwissADME :
- Lipophilicity : Calculate logP values (~3.5) to assess membrane permeability.
- Bioavailability : Apply the “Rule of Five” (molecular weight <500, H-bond donors <5) and evaluate topological polar surface area (TPSA <140 Ų) for oral absorption .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of analogs .
Biological Activity & Mechanism
Q. Q5. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
A5. Follow a tiered approach:
- Primary screening : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM concentration to identify hits .
- Secondary validation : Perform IC₅₀ determinations with recombinant enzymes (e.g., EGFR or CDK2) in triplicate, using staurosporine as a positive control .
- Mechanistic studies : Conduct time-dependent inhibition assays and analyze via Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
Data Contradictions
Q. Q6. How should discrepancies in reported synthetic yields (e.g., 70% vs. 50%) be investigated?
A6. Systematically evaluate variables:
- Reagent purity : Confirm sulfonyl chloride purity via ¹H NMR (absence of hydrolyzed sulfonic acid peaks at δ 1.5–2.0 ppm) .
- Catalyst loading : Test Pd-catalyzed cyclization (0.5–5 mol% Pd(OAc)₂) to improve cyclopenta-pyrimidine ring closure efficiency .
- Scale effects : Compare yields at 0.1 mmol vs. 10 mmol scales; optimize mixing efficiency for exothermic steps .
Safety & Handling
Q. Q7. What safety protocols are critical for handling this compound’s sulfonamide group?
A7. Key precautions:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (risk: H315/H319) .
- Ventilation : Perform reactions in a fume hood due to potential release of SO₂ gas during decomposition .
- Spill management : Neutralize with 10% NaOH and adsorb using vermiculite .
Advanced Structure-Activity Relationships (SAR)
Q. Q8. How can researchers modify the cyclopenta-pyrimidine core to enhance target selectivity?
A8. Strategies include:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl at C5) to increase kinase binding affinity .
- Ring expansion : Replace cyclopenta with cyclohexa[d]pyrimidine to alter steric bulk and hydrogen-bonding patterns .
- Piperidine substitution : Replace the sulfonyl group with carbamates to modulate solubility (logP ±0.5) .
Stability Studies
Q. Q9. What accelerated stability testing conditions predict the compound’s shelf life?
A9. Use ICH guidelines:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for sulfonamide hydrolysis (retention time shift ≥2 min) .
- Photostability : Irradiate under ICH Q1B conditions (1.2 million lux·hr) to detect thiophene ring oxidation (UV-Vis absorbance changes at 280 nm) .
Reproducibility in Biological Assays
Q. Q10. How can inter-lab variability in IC₅₀ values be minimized?
A10. Standardize protocols:
- Compound preparation : Use DMSO stocks (10 mM) stored at -80°C; avoid freeze-thaw cycles (>3 cycles degrades potency by ~20%) .
- Cell lines : Validate EGFR/CDK2 expression levels via Western blot (β-actin as control) .
- Data normalization : Include reference inhibitors (e.g., imatinib for kinases) in each plate to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
